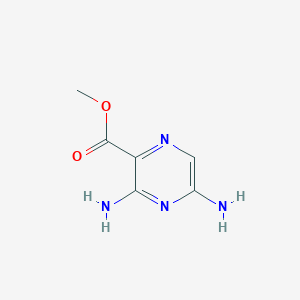

Methyl 3,5-diaminopyrazine-2-carboxylate

Vue d'ensemble

Description

Methyl 3,5-diaminopyrazine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H8N4O2 and its molecular weight is 168.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Thieno[3,2-c]pyridin-4-ones : Sahu et al. (2016) detailed the synthesis of methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates through both one-pot and stepwise processes. This synthesis was achieved by reacting certain carbonitriles with methyl mercaptoacetate and hydrazine hydrate, leading to the desired thieno[3,2-c]pyridin-4-ones (Sahu et al., 2016).

Synthesis of Pteridin-4-onen : Wamhoff and Kroth (1994) described a synthesis method for Pteridin-4-onen from Methyl 3-amino-2-pyrazinecarboxylate. This process involved the conversion of 3-aroylaminopyrazin-2-carboxylates with aroyl chlorides and subsequent reactions to yield 2-arylpyrazino[2,3-d][3,1]oxazin-4-ones (Wamhoff & Kroth, 1994).

Antitumor Activity Evaluation : Rodrigues et al. (2021) synthesized novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and evaluated their antitumoral potential in various human tumor cell lines. They observed some promising compounds with selectivity against specific cell lines, pointing to potential applications in cancer treatment (Rodrigues et al., 2021).

Synthesis of Pyrazine C-Nucleosides : Walker et al. (1997) conducted a study on the palladium-catalyzed cross-couplings of methyl 3-amino-6-iodopyrazine-2-carboxylate, leading to the formation of novel pyrazine C-nucleosides. This research demonstrates the utility of a convergent approach for the synthesis of these nucleosides (Walker et al., 1997).

Regioselective Synthesis of Methyl 7-Amino-3-Phenylthieno[2,3-b]Pyrazine-6-Carboxylate : Zhang et al. (2001) achieved the regioselective synthesis of methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, showcasing an effective method of synthesis for this compound (Zhang et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3,5-diaminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H4,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVITOFKPGSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569063 | |

| Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-19-1 | |

| Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.